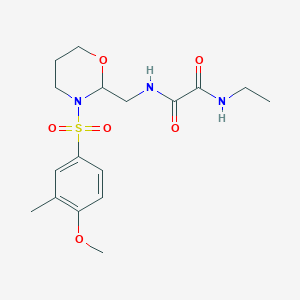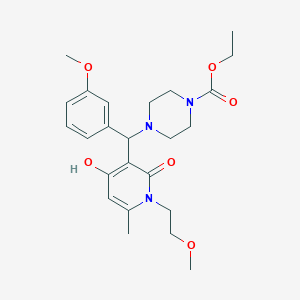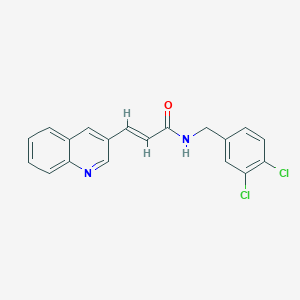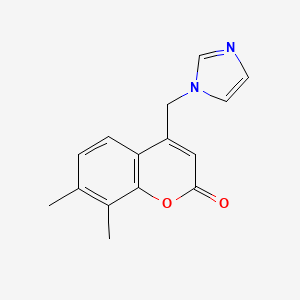![molecular formula C21H17FN6OS B2898151 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 863458-40-6](/img/structure/B2898151.png)
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H17FN6OS and its molecular weight is 420.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of related compounds often involves complex chemical reactions designed to create specific structures with potential biological or physical properties. For instance, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, showcases the intricacies involved in synthesizing compounds with similar structural motifs. This involves setting relative stereochemistry through metalation reactions and diastereomeric salt resolution processes, highlighting the sophistication of chemical synthesis techniques in creating medically relevant compounds (Butters et al., 2001).
Potential Anticancer Applications
Several studies have investigated the anticancer potential of compounds with similar chemical structures. For instance, the synthesis of new 3-heteroarylindoles as potential anticancer agents involves creating compounds through the reaction of hydrazonoyl halides with various substrates. This research identified compounds with moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, demonstrating the potential therapeutic applications of these chemical structures (Abdelhamid et al., 2016).
Anticonvulsant Properties
The anticonvulsant evaluation of derivatives, such as clubbed indole-1,2,4-triazine, reveals significant activity in maximal electroshock tests, suggesting these compounds' potential in developing new anticonvulsant medications. This underscores the importance of structural modification in enhancing biological activity and the potential of these compounds in therapeutic applications (Ahuja & Siddiqui, 2014).
Material Science Applications
The self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives into supramolecular microfibers with blue organic light-emitting properties illustrates the compound's application beyond medicinal chemistry. This example highlights the intersection of organic chemistry and material science, where molecular self-assembly can lead to the development of new materials with specific optical properties (Liu et al., 2008).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6OS/c22-16-7-3-1-6-15(16)11-28-20-19(25-26-28)21(24-13-23-20)30-12-18(29)27-10-9-14-5-2-4-8-17(14)27/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHBQWCYZMHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide](/img/structure/B2898072.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2898074.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2898076.png)

![(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2898078.png)
![N-cyclohexyl-1-[(2,5-dimethylbenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898079.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2898080.png)


![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)

![3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)
